1,6:2,3-Dianhydro-beta-d-mannopyranose

概要

説明

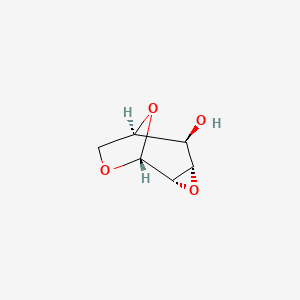

1,6:2,3-Dianhydro-beta-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 3868-03-9 and a linear formula of C6H8O4 .

Synthesis Analysis

The synthesis of 1,6:2,3-Dianhydro-beta-d-mannopyranose involves a step of activating the compound A (D-glucose), which leads to the formation of compound B. This is followed by a step of acylation of compound B, and then a step of cyclization of compound C, obtained at the end of the preceding step, in an alcohol/alcoholate mixture under anhydrous conditions .Molecular Structure Analysis

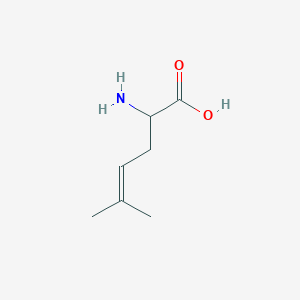

The IUPAC name of 1,6:2,3-Dianhydro-beta-d-mannopyranose is (1R,2R,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.0(2,4)]nonan-5-ol . Its InChI Code is 1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1 and the InChI key is RXDFVNWKKAAOSK-RWOPYEJCSA-N .Chemical Reactions Analysis

The minor products in the 1,6:2,3-series resulted from migration of the tetrahydropyran oxygen (D - gulo) or the oxirane oxygen (D - manno), or from nucleophilic substitution with retention of configuration (D - manno). The structure of most of the rearranged products was verified by X-ray crystallography .Physical And Chemical Properties Analysis

1,6:2,3-Dianhydro-beta-d-mannopyranose is a white to light yellow solid . It has a molecular weight of 144.13 .科学的研究の応用

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. 1,6:2,3-Dianhydro-beta-d-mannopyranose serves as a probe to study carbohydrate-binding proteins (lectins), enzymes, and carbohydrate-based receptors. Understanding these interactions informs drug design, diagnostics, and therapeutic strategies.

References:

- Karban, J., Císařová, I., Strašák, T., Červenková Šťastná, L., & Sýkora, J. (2012). Skeletal rearrangements resulting from reactions of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses with diethylaminosulphur trifluoride. Organic & Biomolecular Chemistry, 10(2), 396–403

- 1,6:2,3-Dianhydro-beta-D-mannopyranose. Chemical Source

- Supplementary Information: Karban, J., et al. (2012). Organic & Biomolecular Chemistry

- Aladdin Scientific. 1,6:2,3-Dianhydro-β-D-mannopyranose

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that this compound is a biochemical reagent used in life science research

Mode of Action

It’s known that the major products yielded by the 1,6:2,3-dianhydropyranoses are compounds arising from nucleophilic substitution . The configuration at C4 can either be retained or inverted, or there can be migration from C6 . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.

特性

IUPAC Name |

(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFVNWKKAAOSK-RWOPYEJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(O3)C(O1)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6:2,3-Dianhydro-beta-d-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)

![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)

![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)